molecular formula C6H17K2O12P B13034286 D-Glucose 6-phosphate Dipotassium Salt Trihydrate

D-Glucose 6-phosphate Dipotassium Salt Trihydrate

Cat. No.: B13034286
M. Wt: 390.36 g/mol
InChI Key: YBBMJPSZNCLKQL-ZQNYHYCUSA-L
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Description

D-Glucose 6-phosphate dipotassium salt trihydrate (C₆H₁₁K₂O₉P·3H₂O; MW 338.33 g/mol) is a phosphorylated glucose derivative critical in glycolysis and the pentose phosphate pathway. It is formed via hexokinase-mediated phosphorylation of glucose and serves as a metabolic hub, directing carbon flux toward energy production or nucleotide biosynthesis . The dipotassium salt form enhances solubility in aqueous buffers, making it suitable for enzymatic assays and metabolic studies .

Properties

Molecular Formula

C6H17K2O12P

Molecular Weight

390.36 g/mol

IUPAC Name

dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;trihydrate

InChI

InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2/t3-,4+,5+,6+;;;;;/m0...../s1

InChI Key

YBBMJPSZNCLKQL-ZQNYHYCUSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate typically involves the phosphorylation of a hexose sugar derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include phosphorus oxychloride and potassium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and recrystallization techniques to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphate derivatives.

    Reduction: Reduction reactions can convert the phosphate group to other functional groups.

    Substitution: The phosphate group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various phosphate esters and derivatives, which can be further utilized in different applications.

Scientific Research Applications

D-Glucose-6-phosphate dipotassium salt trihydrate is a chemical compound used for research purposes . It is not meant for use as a drug, food, or household item .

Overview:

  • Synonyms D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2); Disodium D-glucose 6-phosphate
  • Formula C6H11Na2O9PxH2OC_6H_{11}Na_2O_9P\cdot xH_2O
  • CAS Number 3671-99-6 (Unlabeled)
  • EC Number 222-938-1 (Unlabeled)
  • Molecular Weight 310.06 (anhydrous basis)

Applications

D-Glucose-6-phosphate is a metabolite involved in both the pentose phosphate pathway and glycolysis and can be used as an internal standard .

One of the most common enzymopathies affecting humans is glucose-6-phosphate dehydrogenase (G6PD) deficiency, which is caused by inherited mutations in the X-linked gene . Red blood cells (RBCs) with a G6PD deficiency are more susceptible to oxidative damage and subsequent hemolysis . Medical professionals should recognize the link between methemoglobinemia, G6PD deficiency, and DKA, especially when oxygen saturation gaps are present .

D-Glucose-6-phosphate disodium salt is used in cell biology, specifically in cell culture . Studies have investigated morphological and biochemical changes in rat liver fibrosis models induced by chronic administration of thioacetamide, revealing a decrease in the activity of glycolytic enzymes, retardation of mitochondrial respiration, elevation of glucuronidation, and activation of pentose phosphate pathways, alongside decreased antioxidant activity and the onset of oxidative stress in rat liver .

Mechanism of Action

The mechanism of action of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its biochemical activity, participating in phosphorylation reactions that regulate various cellular functions. The compound can modulate enzyme activity and influence signal transduction pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares D-glucose 6-phosphate dipotassium salt trihydrate with analogous phosphorylated carbohydrates:

Compound Name Molecular Formula Molecular Weight (g/mol) Cation/Anion Composition Key Applications Safety Considerations
This compound C₆H₁₁K₂O₉P·3H₂O 338.33 Dipotassium salt Glycolysis/pentose phosphate pathway studies; enzymatic assays H371: May cause organ damage
D-Glucose 6-phosphate disodium salt hydrate C₆H₁₁Na₂O₉P·xH₂O 304.1 (anhydrous basis) Disodium salt Substrate for glucose-6-phosphate dehydrogenase; metabolomics Not explicitly stated; general lab safety protocols apply
α-D-Glucose 1-phosphate dipotassium salt hydrate C₆H₁₁K₂O₉P·xH₂O 358.32 Dipotassium salt Glycogen synthesis studies; substrate for phosphoglucomutase Similar to dipotassium salts
D-Fructose 6-phosphate disodium salt hydrate C₆H₁₁Na₂O₉P·xH₂O 322.10 Disodium salt Glycolysis intermediate; substrate for phosphofructokinase Non-hazardous per standard MSDS
6-Phosphogluconic acid trisodium salt C₆H₁₀Na₃O₁₀P 316.09 Trisodium salt Pentose phosphate pathway intermediate; NADPH production No specific hazards reported
Cation-Dependent Solubility and Stability
  • Dipotassium vs. Disodium Salts : The dipotassium form (e.g., this compound) exhibits higher solubility in potassium-rich buffers, making it ideal for ion-sensitive experiments, such as planar lipid bilayer studies . In contrast, disodium salts (e.g., D-glucose 6-phosphate disodium salt hydrate) are preferred in sodium-dominated cellular assays to mimic physiological conditions .
  • Hydration State : Trihydrate forms (e.g., dipotassium salt trihydrate) offer enhanced stability during long-term storage compared to anhydrous variants, reducing hygroscopicity-related degradation .
Metabolic Pathway Specificity
  • D-Glucose 6-phosphate Derivatives: Both dipotassium and disodium salts are utilized in glycolysis and the pentose phosphate pathway.
  • Fructose 6-phosphate vs. Glucose 6-phosphate : While D-fructose 6-phosphate disodium salt is a glycolysis intermediate, D-glucose 6-phosphate derivatives are pivotal in branching metabolic flux toward glycogen synthesis or the pentose phosphate pathway .
Enzymatic Compatibility
  • Phosphoglucomutase Assays : α-D-Glucose 1-phosphate dipotassium salt hydrate is the preferred substrate for phosphoglucomutase due to its structural alignment with the enzyme’s active site, unlike glucose 6-phosphate derivatives .

Biological Activity

D-Glucose 6-phosphate dipotassium salt trihydrate is a derivative of glucose, a fundamental carbohydrate involved in various metabolic processes. This compound plays a critical role in cellular metabolism, acting as a substrate for several enzymatic reactions, particularly in glycolysis and the pentose phosphate pathway. Its biological activity is essential for energy production and metabolic regulation in living organisms.

  • Molecular Formula: C₆H₁₁K₂O₉P·3H₂O
  • Molecular Weight: Approximately 348.27 g/mol
  • CAS Number: 5996-17-8
  • Solubility: Soluble in water

D-Glucose 6-phosphate (G6P) serves as a key intermediate in carbohydrate metabolism, influencing numerous physiological processes.

Metabolic Pathways

  • Glycolysis : G6P is formed from glucose through phosphorylation by hexokinase, marking the first step of glycolysis. This pathway is crucial for ATP production, providing energy for cellular functions.
  • Pentose Phosphate Pathway : G6P is also a substrate for glucose-6-phosphate dehydrogenase (G6PD), which catalyzes its conversion into 6-phosphoglucono-δ-lactone, generating NADPH. NADPH is vital for biosynthetic reactions and antioxidant defense mechanisms.

Role in Cellular Functions

  • Energy Production : G6P is pivotal in generating ATP through glycolysis. It can yield up to 36 ATP molecules per glucose molecule under aerobic conditions.
  • Biosynthesis : As an intermediate, G6P contributes to the synthesis of nucleotides and amino acids via the pentose phosphate pathway.
  • Regulation of Metabolism : G6P acts as an allosteric regulator for various enzymes, influencing metabolic flux and energy homeostasis.

Case Study: G6PD Deficiency and Therapeutics

A significant area of research focuses on glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic disorder affecting red blood cell integrity. Individuals with this deficiency are at risk of hemolytic anemia when exposed to certain drugs or infections. Studies have shown that enhancing G6PD activity can mitigate these risks:

  • Research Findings : A study identified small molecules that stabilize G6PD oligomers, improving enzyme activity in deficient variants. This approach suggests potential therapeutic strategies for managing G6PD deficiency by targeting enzyme stability and activity .

Table: Key Research Findings on G6P Activity

StudyFocusFindings
G6PD VariantsStabilization of G6PD oligomers enhances activity; potential therapeutic implications.
Soybean ToleranceG6PDH involvement in nitrogen metabolism; increased activity correlates with stress tolerance.
Diagnostic MethodsVariability in G6PD measurements impacts diagnostic thresholds; universal thresholds proposed.

Applications in Research and Industry

This compound is utilized extensively in biochemical research and industrial applications:

  • Metabolic Studies : Used as a substrate to study glycolytic and pentose phosphate pathways.
  • Diagnostics : Serves as an internal standard in metabolomics and NMR spectroscopy.
  • Therapeutic Development : Investigated for its role in enhancing enzyme activity related to metabolic disorders.

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